Cas no 77898-35-2 (1-benzothiophen-7-ol)

1-Benzothiophen-7-ol is a heterocyclic aromatic compound featuring a benzothiophene core with a hydroxyl group at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its phenolic functionality allows for further derivatization, enabling the development of compounds with tailored reactivity and biological activity. The benzothiophene scaffold is of particular interest in medicinal chemistry due to its prevalence in bioactive molecules, including potential therapeutic agents. High purity and consistent quality are critical for reliable performance in research and industrial applications. Proper handling and storage are recommended to maintain stability.
1-benzothiophen-7-ol structure
1-benzothiophen-7-ol structure
Product Name:1-benzothiophen-7-ol
CAS No:77898-35-2
MF:C8H6OS
MW:150.197640895844
MDL:MFCD18451605
CID:535307
PubChem ID:11084050
Update Time:2025-11-02

1-benzothiophen-7-ol Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-7-ol
    • 1-benzothiophen-7-ol
    • 7-Hydroxy-1-benzothiophene
    • 7-hydroxybenzo[b]thiophene
    • 7-hydroxy-benzo[b]thiophene
    • 7-hydroxybenzothiophene
    • benzo[b]thiophen-7-ol
    • CTK2G5940
    • SureCN911242
    • 77898-35-2
    • CDA89835
    • EN300-219184
    • SCHEMBL911242
    • DTXSID80454547
    • GCMUDSUJOMUXKE-UHFFFAOYSA-N
    • CS-0312332
    • AKOS022634556
    • MDL: MFCD18451605
    • Inchi: 1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H
    • InChI Key: GCMUDSUJOMUXKE-UHFFFAOYSA-N
    • SMILES: S1C=CC2C=CC=C(C1=2)O

Computed Properties

  • Exact Mass: 150.01398
  • Monoisotopic Mass: 150.01393598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • Density: 1.347
  • Melting Point: 67-68 ºC
  • Boiling Point: 302 ºC
  • Flash Point: 136 ºC
  • PSA: 20.23

1-benzothiophen-7-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM362304-1g
benzo[b]thiophen-7-ol
77898-35-2 95%+
1g
$1218 2022-08-31
Chemenu
CM362304-100g
benzo[b]thiophen-7-ol
77898-35-2 95%+
100g
$17692 2024-07-23
Enamine
EN300-219184-0.05g
1-benzothiophen-7-ol
77898-35-2 95%
0.05g
$315.0 2023-09-16
Enamine
EN300-219184-0.1g
1-benzothiophen-7-ol
77898-35-2 95%
0.1g
$470.0 2023-09-16
Enamine
EN300-219184-0.25g
1-benzothiophen-7-ol
77898-35-2 95%
0.25g
$672.0 2023-09-16
Enamine
EN300-219184-0.5g
1-benzothiophen-7-ol
77898-35-2 95%
0.5g
$1058.0 2023-09-16
Enamine
EN300-219184-1.0g
1-benzothiophen-7-ol
77898-35-2 95%
1g
$0.0 2023-06-06
Enamine
EN300-219184-2.5g
1-benzothiophen-7-ol
77898-35-2 95%
2.5g
$2660.0 2023-09-16
Enamine
EN300-219184-5.0g
1-benzothiophen-7-ol
77898-35-2 95%
5.0g
$3935.0 2023-02-22
Enamine
EN300-219184-10.0g
1-benzothiophen-7-ol
77898-35-2 95%
10.0g
$5837.0 2023-02-22

Additional information on 1-benzothiophen-7-ol

Comprehensive Overview of 1-Benzothiophen-7-ol (CAS No. 77898-35-2): Properties, Applications, and Industry Insights

1-Benzothiophen-7-ol (CAS No. 77898-35-2) is a heterocyclic organic compound featuring a benzothiophene core with a hydroxyl group at the 7-position. This structural motif grants it unique chemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. The growing demand for benzothiophene derivatives in drug discovery and organic electronics has propelled research into its synthesis and applications. Below, we explore its molecular characteristics, industrial relevance, and emerging trends.

The compound’s CAS number 77898-35-2 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Researchers often search for "1-benzothiophen-7-ol synthesis" or "77898-35-2 supplier," reflecting its niche yet expanding market. Its benzothiophene scaffold is notable for mimicking bioactive structures, driving interest in "benzothiophene-based drugs" and "heterocyclic building blocks."

From a chemical perspective, 1-benzothiophen-7-ol exhibits moderate polarity due to the hydroxyl group, enabling solubility in polar solvents like ethanol or DMSO. This property is pivotal for its use in coupling reactions, such as Suzuki-Miyaura cross-coupling, a frequent topic in "organic synthesis tutorials." Its melting point (~150°C) and stability under inert conditions make it suitable for high-temperature applications, including "OLED materials" and "photovoltaic research."

In pharmaceuticals, 1-benzothiophen-7-ol derivatives are explored for their potential in treating metabolic disorders and inflammation. Queries like "benzothiophene medicinal uses" highlight this trend. Recent patents disclose its role in kinase inhibitors, aligning with the "targeted cancer therapy" hype. Meanwhile, agrochemical studies leverage its scaffold for designing eco-friendly pesticides, responding to "sustainable crop protection" demands.

Environmental and safety profiles are also key concerns. While not classified as hazardous, proper handling guidelines for 77898-35-2 emphasize PPE usage, resonating with "lab safety best practices" searches. Analytical methods like HPLC and GC-MS, often queried as "how to analyze benzothiophenes," ensure purity for industrial batches.

The future of 1-benzothiophen-7-ol lies in green chemistry. Innovations such as "catalyst-free synthesis" or "biocatalytic routes" address the "green chemistry 2024" trend. As AI-driven molecular design grows, its role in "AI-based drug discovery" platforms may expand, further solidifying its industrial significance.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.